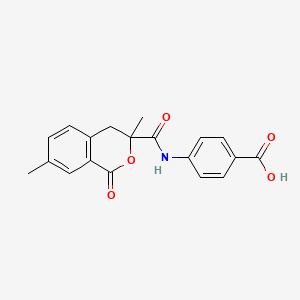

![molecular formula C20H17N5O2 B2650031 N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(m-tolyl)acetamide CAS No. 919841-52-4](/img/structure/B2650031.png)

N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(m-tolyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

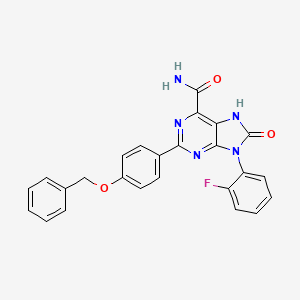

“N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(m-tolyl)acetamide” is a compound that belongs to a novel series of pyrazolo[3,4-d]pyrimidine-based compounds . These compounds are linked to a piperazine ring, bearing different aromatic moieties, through different linkages .

Synthesis Analysis

These compounds were designed and synthesized as FLT3 inhibitors . The synthesis process involves the formation of a key intermediate 5-amino-4–cyno-1-phenyl pyrazole which upon cyclization resulted in 4-amino pyrazolo[3,4-d]pyrimidine for subsequent benzoylation with substituted benzoyl chlorides .Molecular Structure Analysis

The molecular structure of these compounds is based on the pyrazolo[3,4-d]pyrimidine scaffold . This fused nitrogen-containing heterocycle is an isostere of the adenine ring of ATP .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the formation of a key intermediate 5-amino-4–cyno-1-phenyl pyrazole, cyclization to form 4-amino pyrazolo[3,4-d]pyrimidine, and subsequent benzoylation with substituted benzoyl chlorides .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

- Pyrazolo[3,4-d]pyrimidine derivatives, closely related to the compound of interest, have been synthesized through various chemical reactions, including palladium-catalyzed C-C coupling and reductive alkylation. These compounds have been explored for their in vitro cell growth inhibitory activity, showcasing the synthetic versatility and potential biological relevance of this chemical scaffold (Taylor & Patel, 1992).

Biological Evaluation

- Novel pyrazolo[1,5-a]pyrimidines, structurally similar to the compound , have been synthesized and evaluated for their ability to bind the translocator protein 18 kDa (TSPO), which is recognized as an early biomarker of neuroinflammatory processes. Such compounds have shown promise as in vivo PET radiotracers for imaging neuroinflammation, indicating the potential biomedical research applications of this chemical class (Damont et al., 2015).

Antimicrobial Activity

- Pyrazolo[3,4-d]pyrimidine derivatives have been explored for their antimicrobial properties, with some new heterocycles incorporating this moiety showing antimicrobial activity. This suggests potential applications in the development of new antimicrobial agents (Bondock et al., 2008).

Antitumor Activity

- A series of 3-(methylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives, related to the compound , were synthesized and evaluated for their antitumor activity against the human breast adenocarcinoma cell line MCF7. Some derivatives showed mild to moderate activity, highlighting the potential of this chemical scaffold in anticancer research (El-Morsy et al., 2017).

Mecanismo De Acción

Direcciones Futuras

The future directions for these compounds could involve further exploration of their anticancer activities . They have shown remarkable anticancer activity against non-small cell lung cancer, melanoma, leukemia, and renal cancer models . Further studies could also focus on improving their selectivity and potency against multiple oncogenic targets .

Propiedades

IUPAC Name |

2-(3-methylphenyl)-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N5O2/c1-14-6-5-7-15(10-14)11-18(26)23-24-13-21-19-17(20(24)27)12-22-25(19)16-8-3-2-4-9-16/h2-10,12-13H,11H2,1H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIFLSMIDJNKEFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2649952.png)

![[1-(4-chlorophenyl)-1H-pyrazol-4-yl]{2-[(3-methylbenzyl)oxy]phenyl}methanone](/img/structure/B2649953.png)

![N-(5-bromo-6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)-2,2,2-trifluoroacetamide](/img/structure/B2649955.png)

![(4-Cyclopropylsulfonylpiperazin-1-yl)-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)methanone](/img/structure/B2649960.png)

![3-(tert-butyl)-1-(2,4-dichlorobenzyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2649961.png)

![Ethyl 5-[(4-methylphenyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B2649969.png)